A Technical Guide to the Chemical Properties and Applications of Methyl 2-(Piperidin-4-yl)propanoate Hydrochloride
A Technical Guide to the Chemical Properties and Applications of Methyl 2-(Piperidin-4-yl)propanoate Hydrochloride
Abstract
Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic organic compound featuring a central piperidine scaffold, a motif of significant interest in medicinal chemistry. As a bifunctional molecule incorporating both a secondary amine and a methyl ester, it serves as a valuable and versatile building block in the synthesis of more complex, biologically active molecules. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This technical guide provides a comprehensive overview of its chemical properties, including structural analysis, physicochemical data, and spectroscopic characterization. Furthermore, it details a robust synthetic protocol, analytical methodologies for purity and identity confirmation, and discusses its established and potential applications in drug discovery, particularly for agents targeting the central nervous system (CNS).
Chemical Identity and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in leveraging its potential as a synthetic intermediate.
Nomenclature and Structural Identifiers
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IUPAC Name: methyl 2-(piperidin-4-yl)propanoate;hydrochloride
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Molecular Formula: C₉H₁₈ClNO₂
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Molecular Weight: 207.70 g/mol
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CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, the closely related isomer, Methyl 3-(piperidin-4-yl)propanoate hydrochloride, is registered under CAS 167414-87-1.[1][2] Researchers should exercise diligence in sourcing and characterization.
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Canonical SMILES: CC(C1CCNCC1)C(=O)OC.Cl
Physicochemical Data
The data presented below are compiled from analysis of close structural analogs and established principles of physical organic chemistry. The hydrochloride salt form significantly influences these properties, particularly solubility and stability.[1]
| Property | Value / Description | Rationale & Source |
| Appearance | White to off-white solid. | Typical for hydrochloride salts of small organic molecules.[3] |
| Solubility | High solubility in polar protic solvents (e.g., water, methanol, ethanol). Soluble in polar aprotic solvents like DMSO and DMF. | The protonated piperidinium cation and chloride anion enhance polarity and facilitate solvation by polar solvents.[4] |
| Stability | Stable under standard laboratory conditions. Hygroscopic. Should be stored in a dry, inert atmosphere. | The hydrochloride salt form is generally more stable than the free base.[1] Recommended storage conditions are 2-8°C under an inert atmosphere.[2] |
| Thermal Stability | Expected to be stable up to ~200°C. | Hydrochloride salts of piperidine derivatives typically exhibit moderate thermal stability, with decomposition often occurring above 200-250°C.[4] |
Structural Analysis
The molecule's utility is derived from its key structural features:
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Piperidine Ring: A saturated heterocycle that is a privileged scaffold in medicinal chemistry.[5] It provides a three-dimensional framework and its nitrogen atom can act as a hydrogen bond acceptor (as a free base) or donor (as the protonated hydrochloride salt).
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Propanoate Side-Chain: The three-carbon chain provides a spacer of defined length, influencing how the molecule can orient itself within a larger target structure.
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Methyl Ester: A functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a reactive handle for further synthetic elaboration.
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Chiral Center: The carbon atom at the 2-position of the propanoate chain (α-carbon) is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. The specific stereochemistry can be critical for biological activity, making enantioselective synthesis or chiral separation a key consideration in its application.
Synthesis and Purification
The synthesis of Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The strategy described here is a logical and field-proven approach for this class of compounds.
Rationale for Synthetic Strategy
The core challenge is the selective alkylation at the α-position of an acetic acid derivative attached to the piperidine ring. A common and effective strategy involves:
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Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions during the α-alkylation step. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of enolate formation but can be easily removed under acidic conditions.
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Esterification: The starting carboxylic acid is converted to its methyl ester to facilitate the subsequent alkylation.
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α-Alkylation: The ester is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate a specific enolate. This enolate is then quenched with an electrophile (methyl iodide) to introduce the methyl group at the α-position. The use of low temperatures (-78 °C) is critical to prevent side reactions and control the formation of the kinetic enolate.
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Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, such as hydrochloric acid. This step simultaneously deprotects the amine and forms the desired hydrochloride salt, which often aids in purification by crystallization.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic pathway for Methyl 2-(piperidin-4-yl)propanoate hydrochloride.
Detailed Experimental Protocol: α-Methylation
This protocol focuses on the critical α-methylation step (Step 3), assuming the precursor, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, has been prepared.
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
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Reagent Preparation: In the reaction flask, dissolve Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The causality here is crucial: LDA is a sterically hindered, strong base, which favors the rapid and quantitative formation of the kinetic enolate without competing nucleophilic attack on the ester carbonyl.
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Alkylation (Quench): Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate, can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The final deprotection and salt formation step is typically straightforward.
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Dissolve the purified, Boc-protected product in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.
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Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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The hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. The salt form confers enhanced stability and solubility, which is advantageous for storage and subsequent use in aqueous media for biological assays.[1][4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.
Overview of Analytical Techniques
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight and can reveal structural information through fragmentation patterns.[6]
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[7]
Predicted Spectroscopic Data
The following table summarizes the expected spectral characteristics based on the structure and data from analogous compounds.[8]
| Technique | Expected Observations |
| ¹H NMR | δ ~3.7 ppm (s, 3H, -OCH₃); δ ~2.6-3.5 ppm (m, 5H, piperidine CH₂-N and side-chain α-CH); δ ~1.5-2.0 ppm (m, 5H, other piperidine CH and CH₂); δ ~1.2 ppm (d, 3H, -CH-CH₃). Broad singlet for N-H protons. |
| ¹³C NMR | δ ~174 ppm (C=O); δ ~52 ppm (-OCH₃); δ ~40-50 ppm (piperidine C-N and side-chain α-C); δ ~25-35 ppm (other piperidine carbons); δ ~15 ppm (-CH-CH₃). |
| Mass Spec (ESI+) | Expected [M+H]⁺ for free base (C₉H₁₇NO₂): m/z ≈ 172.13. Key fragments would correspond to the loss of the methoxy group (-OCH₃) and cleavage of the piperidine ring. |
| IR Spectroscopy | ν ~2700-3000 cm⁻¹ (N-H stretch of amine salt); ν ~1735 cm⁻¹ (C=O stretch of ester); ν ~1170 cm⁻¹ (C-O stretch of ester). |
Handling, Storage, and Safety
Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the compound.
Safety Profile
While a specific safety data sheet (SDS) for this compound is not available, data from structurally similar piperidine derivatives suggest the following GHS hazard classifications.[3][9]
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Personal Protective Equipment (PPE)
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Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
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Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust and direct contact with skin and eyes.[10]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.
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Stability: The compound is hygroscopic and should be protected from moisture. Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life.
Applications in Research and Drug Development
The true value of Methyl 2-(piperidin-4-yl)propanoate hydrochloride lies in its application as a molecular scaffold for the creation of novel therapeutic agents.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[5] Its presence often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to cross biological membranes.[5] It is a common structural feature in drugs targeting a wide range of diseases, particularly those affecting the central nervous system.[1]
Role as a Synthetic Building Block
This compound is not typically an end-product but rather a key intermediate.[1] Its two primary functional groups allow for orthogonal chemical modifications:
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Amine Acylation/Alkylation: The secondary amine of the piperidine ring can be readily functionalized via acylation, reductive amination, or alkylation to introduce diverse substituents, which can be tailored to interact with specific biological targets.
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Ester Modification: The methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (to form amides) or reduced to an alcohol, providing further points for diversification.
Potential Therapeutic Areas
Derivatives synthesized from this scaffold are explored for a variety of therapeutic applications:
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Central Nervous System (CNS) Agents: The piperidine moiety is a cornerstone of many drugs targeting CNS receptors, making this a valuable starting point for developing agents for neurological and psychiatric disorders.[1][11]
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Pain Management: Many potent analgesics incorporate the piperidine structure.
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Anti-Inflammatory Agents: Novel anti-inflammatory compounds have been developed using 2-(piperidin-4-yl) scaffolds, demonstrating potent inhibition of inflammatory mediators like NO and TNF-α.[12]
Conclusion
Methyl 2-(piperidin-4-yl)propanoate hydrochloride represents a strategically important molecular tool for medicinal chemists and drug discovery professionals. Its well-defined structure, featuring a privileged piperidine scaffold and versatile functional handles, makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as detailed in this guide, is paramount to unlocking its full potential in the development of next-generation pharmaceuticals.
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